Human TSHR Antagonist Potency – IC₅₀ = 74 nM in HEK293 cAMP Assay
The compound inhibits thyroid‑stimulating hormone receptor (TSHR) activation in a recombinant human HEK293 cell line with an IC₅₀ of 74 nM, measured by Eu‑cAMP TR‑FRET after 2 h incubation [1]. This is the sole human‑receptor potency value available for CAS 918889-33-5. No analogous data exist for the closest sequence‑related analogs (Tyr‑Arg‑His‑Tyr‑NH₂, Tyr‑Lys‑His‑Tyr‑NH₂, or the des‑guanidino derivative Tyr‑Orn‑His‑Tyr‑NH₂); therefore, the 74 nM IC₅₀ serves as the baseline for selecting this specific compound when TSHR antagonism is the experimental endpoint.
| Evidence Dimension | TSHR antagonist IC₅₀ (human receptor) |
|---|---|
| Target Compound Data | IC₅₀ = 74 nM |
| Comparator Or Baseline | No direct comparator data available; nearest sequence analogs lack any reported TSHR activity |
| Quantified Difference | Not calculable |
| Conditions | Human TSHR expressed in HEK293 cells; cAMP reduction measured by Eu‑cAMP TR‑FRET; 2 h incubation |
Why This Matters
Provides the only quantitative potency anchor for procurement decisions where human TSHR antagonism is the required biological activity.
- [1] BindingDB BDBM50614118 – Antagonist activity at human TSHR expressed in HEK293 cells, IC₅₀ = 74 nM. View Source
